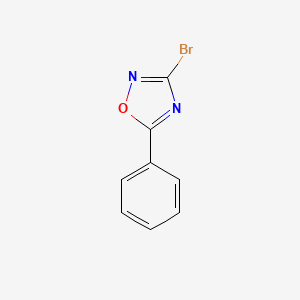

3-Bromo-5-phenyl-1,2,4-oxadiazole

Overview

Description

3-Bromo-5-phenyl-1,2,4-oxadiazole is a chemical compound with the CAS Number: 23432-94-2. It has a molecular weight of 225.04 and its linear formula is C8H5BrN2O .

Synthesis Analysis

The synthesis of 3-Bromo-5-phenyl-1,2,4-oxadiazole involves several steps. One method involves the reaction of 2,3-dihydroxy benzoic acid with bromine to afford 5-bromo-2,3-dihydroxy benzoic acid, which is then methylated to give 5-bromo-2,3-dimethoxy benzoic acid .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-phenyl-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring substituted with a bromine atom at the 3-position and a phenyl group at the 5-position .Physical And Chemical Properties Analysis

3-Bromo-5-phenyl-1,2,4-oxadiazole is a solid compound. It has a boiling point of 318.8±25.0C at 760 mmHg and a melting point of 68C .Scientific Research Applications

Agricultural Biological Activities

3-Bromo-5-phenyl-1,2,4-oxadiazole: derivatives have been synthesized and evaluated for their potential as agricultural biological agents. They exhibit a broad spectrum of activities, including nematocidal and anti-fungal properties. Notably, some derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes rice bacterial leaf blight, and Xanthomonas oryzae pv. oryzicola (Xoc) , responsible for rice bacterial leaf streaks . These diseases can lead to significant crop loss and economic damage, making the derivatives valuable for plant protection.

Anti-Infective Agents

The 1,2,4-oxadiazole scaffold, which includes 3-Bromo-5-phenyl-1,2,4-oxadiazole , is recognized for its anti-infective properties. Research has shown these compounds to be effective against a variety of infectious agents, including bacteria, viruses, and protozoa . They have been studied for their potential in treating diseases like tuberculosis, malaria, and Chagas disease . The compounds’ mode of action has been explored through molecular docking, revealing their interaction with key proteins in pathogens .

Analgesic and Antimicrobial Applications

Schiff bases derived from 1,2,4-oxadiazole compounds have demonstrated potential in therapeutic areas such as analgesic, antimicrobial, anti-inflammatory , and antidepressant treatments. These applications highlight the versatility of 3-Bromo-5-phenyl-1,2,4-oxadiazole derivatives in medicinal chemistry and their potential for development into new pharmaceuticals .

Material Science

In material science, 3-Bromo-5-phenyl-1,2,4-oxadiazole and its derivatives are being investigated for their reactivity and structural properties. These studies provide valuable insights for synthetic organic chemists, who can utilize these findings to design and develop new materials involving 1,2,4-triazole systems. The structural analysis of these compounds contributes to the understanding of their chemical behavior and potential applications in creating innovative materials .

Safety and Hazards

The safety information for 3-Bromo-5-phenyl-1,2,4-oxadiazole indicates that it is a hazardous compound. It has the signal word “Warning” and hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Mechanism of Action

Target of Action

activities . In the context of tuberculosis, oxadiazoles have been found to target decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an enzyme involved in the biogenesis of the mycobacterial cell wall .

Mode of Action

Oxadiazoles have been reported to interfere with protein pathways and differentially expressed gene analysis in bacteria . In the case of tuberculosis, oxadiazoles inhibit DprE1, disrupting the synthesis of the mycobacterial cell wall and thereby inhibiting the growth of the bacteria .

Biochemical Pathways

It is known that oxadiazoles can disrupt the growth and pathogenicity of certain bacteria by interfering with pathways associated with bacterial virulence .

Pharmacokinetics

Some oxadiazole derivatives have been found to be lipophilic in nature and should cross the blood–brain barrier (log p > 26) . This suggests that 3-Bromo-5-phenyl-1,2,4-oxadiazole may have similar properties, but further studies are needed to confirm this.

Result of Action

Oxadiazoles have been reported to exhibit antibacterial activities . In the context of tuberculosis, oxadiazoles have been found to show cidality against Mycobacterium tuberculosis growing in host macrophages .

Action Environment

Safety data suggests that dust formation should be avoided and the compound should be handled in a well-ventilated place

properties

IUPAC Name |

3-bromo-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLDWMUZNIQXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415852 | |

| Record name | 3-bromo-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23432-94-2 | |

| Record name | 3-Bromo-5-phenyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23432-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)

![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)